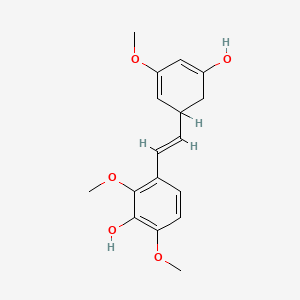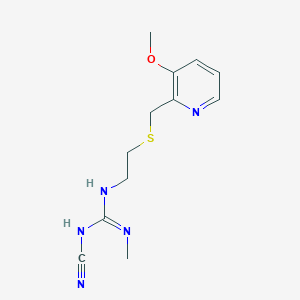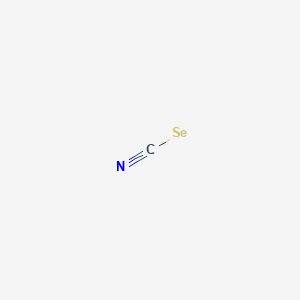
Nitridoselenidocarbon(.)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenocyanic acid is a hydracid and a one-carbon compound. It is a conjugate acid of a selenocyanate. It is a tautomer of an isoselenocyanic acid.
Applications De Recherche Scientifique
Bonding and Material Properties
- Bonding in Amorphous Carbon Nitride : Rodil and Muhl (2004) explored the chemical bonding in carbon nitride, focusing on the formation of an amorphous phase with a major fraction of double or sp2 CN bonds, which is important in planning future actions to obtain or discard the hypothetical C3N4 material (Rodil & Muhl, 2004).
Environmental Applications
- CO2 Capture and Conversion : Talapaneni et al. (2019) discussed carbon nitride (CN) as a metal-devoid and visible-light-active photocatalyst, highlighting its applications in CO2 capture and conversion into low-carbon fuels and chemical feedstocks (Talapaneni et al., 2019).
Energy and Catalysis
- Graphitic Carbon Nitride in Fuel Cells and Photocatalysis : Zheng et al. (2012) emphasized the significance of graphitic carbon nitrides (g-C3N4) in photocatalysis, heterogeneous catalysis, and fuel cells, particularly in artificial photocatalysis for hydrogen production and oxygen reduction reaction (ORR) in fuel cells (Zheng et al., 2012).
Emerging and Novel Applications
- Emerging Applications Beyond Catalysis : Liu, Wang, and Antonietti (2016) reviewed novel applications of graphitic carbon nitride (g-C3N4) in sensing, bioimaging, novel solar energy exploitation, templating, and carbon nitride-based devices, extending the boundaries of g-C3N4 based research (Liu, Wang, & Antonietti, 2016).
Photocatalysis for Sustainability
- Artificial Photosynthesis and Environmental Remediation : Ong et al. (2016) focused on graphitic carbon nitride (g-C3N4) as a photocatalyst for artificial photosynthesis and environmental remediation, discussing its electronic band structure, high physicochemical stability, and applications in solar energy conversion and environmental decontamination (Ong et al., 2016).
Electronic and Photocatalytic Devices
- Functional Design Strategies for Electrochemical Devices : Kessler et al. (2017) reviewed the synthesis, design, and morphology of carbon nitride materials, reflecting on their applications in photocatalytic water splitting, battery materials, memory devices, and post-silicon electronics (Kessler et al., 2017).
Propriétés
Numéro CAS |
13103-11-2 |
|---|---|
Formule moléculaire |
CNSe |
Poids moléculaire |
104.99 g/mol |
InChI |
InChI=1S/CNSe/c2-1-3 |
Clé InChI |
DWZQELPAXJTGSD-UHFFFAOYSA-N |
SMILES |
C(#N)[Se] |
SMILES canonique |
C(#N)[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


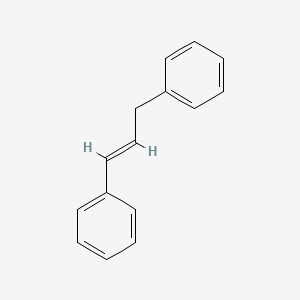
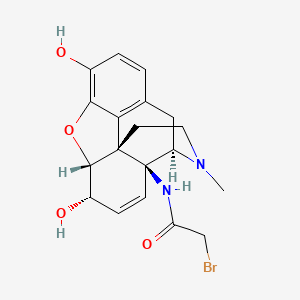
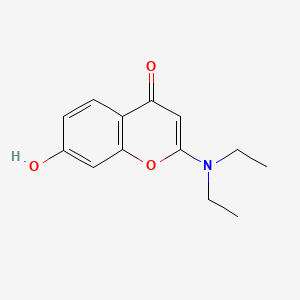
![[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B1239362.png)

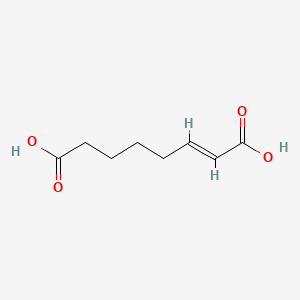
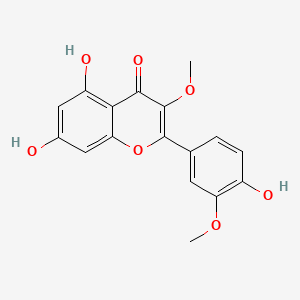
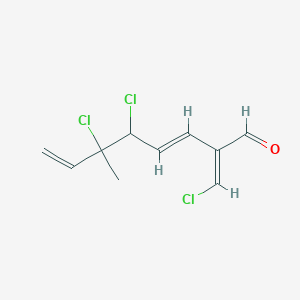
![(12E,25E)-5,16,21,32,36-pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1239368.png)
![N-(6-Methoxy-pyridazin-3-yl)-4-[3-(3-p-tolyl-acryloyl)-thioureido]-benzenesulfonamide](/img/structure/B1239369.png)

